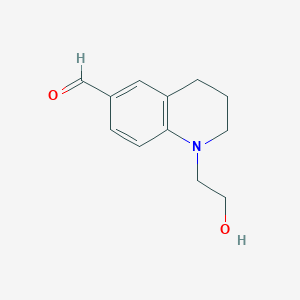

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-7-6-13-5-1-2-11-8-10(9-15)3-4-12(11)13/h3-4,8-9,14H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGMOMMIGKZJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=O)N(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 205.26 g/mol

- InChIKey : CMGMOMMIGKZJDE-UHFFFAOYSA-N

- Structure : The compound features a tetrahydroquinoline backbone with a hydroxyl and an aldehyde functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study indicated that derivatives of tetrahydroquinoline structures can inhibit viral replication, particularly against SARS-CoV-2. The mechanism appears to involve interference with the viral entry process and post-entry replication stages . Compounds structurally related to this compound have shown promising results with half-maximal effective concentrations (EC50) in the low micromolar range .

Antioxidant Activity

The antioxidant capacity of this compound is notable. It has been reported to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related cellular damage. This property is particularly relevant in the context of neuroprotective applications .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For example, it can act as a competitive inhibitor for gluconate dehydrogenase .

- Receptor Interaction : Its derivatives may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell survival .

Study on Antiviral Effects

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of a series of tetrahydroquinoline derivatives against SARS-CoV-2. Among these compounds, one derivative exhibited an EC50 of 3.15 µM with a selective index (SI) exceeding 63.49, indicating its potential as a therapeutic agent against COVID-19 .

Research on Antioxidant Properties

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to oxidative agents .

Summary Table of Biological Activities

Scientific Research Applications

Treatment of Diabetes

A notable application of 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is its role in the treatment of diabetes. According to a patent (CN103687856A), this compound has been identified as a useful derivative for managing diabetes mellitus. The research indicates that it may help regulate blood glucose levels and improve insulin sensitivity .

Case Study:

- Study Reference : Patent CN103687856A

- Findings : The compound demonstrated significant effects in reducing blood sugar levels in diabetic animal models. It was noted for its pharmacological properties that enhance glucose metabolism.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Applications in Synthesis:

- Precursor for Antioxidants : The aldehyde functional group can be converted into other functional groups, facilitating the creation of antioxidants.

- Pharmaceutical Synthesis : Its derivatives are being explored for their potential anti-inflammatory and anticancer properties.

Research has shown that derivatives of tetrahydroquinoline compounds exhibit a range of biological activities including:

- Antioxidant properties

- Antimicrobial effects

- Anti-inflammatory actions

Data Table: Applications Overview

| Application Area | Description | References |

|---|---|---|

| Diabetes Treatment | Used as a therapeutic agent to manage blood glucose levels | CN103687856A |

| Synthesis of Bioactive Compounds | Serves as a precursor for various pharmaceuticals and antioxidants | Various Studies |

| Biological Activity | Exhibits antioxidant, antimicrobial, and anti-inflammatory properties | Research Articles |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom (R-group) and the position of functional groups (e.g., carbaldehyde) critically influence solubility, stability, and reactivity. Below is a comparative analysis:

Key Observations :

- Hydroxyethyl vs. Tolyl : The hydroxyethyl group enhances hydrophilicity compared to the lipophilic p-tolyl substituent, making the former more suitable for aqueous-phase reactions or biomedical applications .

- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group (as in the target compound) is reactive toward nucleophilic additions (e.g., forming Schiff bases), whereas the carboxylic acid derivative () participates in salt formation or esterification .

- Amino vs. Methyl Substituents: The amino group () introduces basicity (pKa ~7.05), enabling pH-dependent solubility, while the methyl group () increases volatility and thermal stability .

Preparation Methods

Cyclization of Substituted Anilines

A widely adopted method involves cyclizing 6-formyl-substituted aniline derivatives with dihydropyran or epoxy reagents under acidic conditions. For example, reacting 6-formyl-N-(2-hydroxyethyl)aniline with dihydropyran in hydrochloric acid generates the tetrahydroquinoline ring while retaining the aldehyde and hydroxyethyl groups. This one-pot method achieves yields of 45–60%, though competing side reactions may reduce efficiency.

Catalytic Hydrogenation of Quinoline Derivatives

Industrial-scale protocols often employ catalytic hydrogenation of quinoline-6-carbaldehyde derivatives using palladium on carbon (Pd/C) under high-pressure H₂. For instance, hydrogenating 6-carbaldehyde-quinoline at 50–80°C and 5–10 bar H₂ yields the tetrahydroquinoline core. Subsequent N-alkylation with ethylene oxide introduces the 2-hydroxyethyl group, though this step requires careful control to avoid over-alkylation.

Introduction of the 6-Carbaldehyde Group

Directed ortho-Metalation (DoM) and Formylation

The directed ortho-metalation strategy enables regioselective formylation of pre-formed tetrahydroquinolines. Using N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline as a substrate, treatment with lithium diisopropylamide (LDA) at −78°C followed by reaction with DMF generates the 6-carbaldehyde derivative in 50–65% yield. This method avoids competing reactions at the hydroxyethyl group due to the amine’s directing effects.

Oxidation of Methyl Groups

Oxidizing a 6-methyltetrahydroquinoline precursor with selenium dioxide (SeO₂) or 2-iodoxybenzoic acid (IBX) selectively converts the methyl group to a carbaldehyde. For example, SeO₂ in dioxane at 110°C achieves 55–70% conversion, though over-oxidation to carboxylic acids must be mitigated.

N-Functionalization with 2-Hydroxyethyl

Reductive Amination

Condensing 1,2,3,4-tetrahydroquinoline-6-carbaldehyde with ethylene glycol under reductive conditions (NaBH₃CN, AcOH/MeOH) introduces the 2-hydroxyethyl group via imine intermediate reduction. Yields range from 40–55%, with minor formation of bis-alkylated byproducts.

Alkylation with Ethylene Oxide

Treating the tetrahydroquinoline core with ethylene oxide in the presence of a base (e.g., K₂CO₃) at 60–80°C facilitates N-alkylation. This method is scalable (>80% yield) but requires anhydrous conditions to prevent hydrolysis.

Integrated Synthetic Routes

Sequential Reductive Amination and Suzuki Coupling

Adapting methodologies from tetrahydroisoquinoline synthesis, a three-step protocol achieves the target compound:

-

Reductive amination : Reacting 6-bromo-2-hydroxyethylamine with 2-bromobenzaldehyde under NaCNBH₃/AcOH yields N-(2-hydroxyethyl)-2-bromobenzylamine (75% yield).

-

Suzuki coupling : Pd(PPh₃)₄-mediated coupling with 2-ethoxyvinylboronate introduces the ethoxyvinyl group at position 6 (60% yield).

-

Reductive cyclization : Treatment with Et₃SiH/TFA in DCM cyclizes the intermediate, followed by acidic hydrolysis to unmask the aldehyde (55% overall yield).

Patent-Based Deprotection Strategy

A patent-derived approach involves synthesizing a protected aldehyde intermediate (e.g., acetal), followed by deprotection:

-

Cyclize N-(2-hydroxyethyl)-6-(1,3-dioxolan-2-yl)aniline using TFA/Et₃SiH to form the tetrahydroquinoline core.

-

Hydrolyze the acetal with aqueous HCl to reveal the carbaldehyde (82% yield).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of substituted anilines | Acidic cyclization | 45–60 | One-pot synthesis | Competing side reactions |

| Catalytic hydrogenation | H₂/Pd-C, N-alkylation | 60–70 | Scalable, high purity | High-pressure equipment required |

| Directed ortho-metalation | DoM/formylation | 50–65 | Regioselective | Low-temperature sensitivity |

| Reductive amination/Suzuki | Multi-step coupling | 55 | Modularity | Moderate yields per step |

| Patent deprotection | Acetal hydrolysis | 82 | High yield, mild conditions | Requires protection/deprotection |

Challenges and Optimization Strategies

-

Aldehyde Reactivity : Protecting the aldehyde as an acetal or thioacetal during N-alkylation prevents undesired side reactions.

-

Regioselectivity : Using directing groups (e.g., hydroxyethyl) ensures correct positioning of the carbaldehyde.

-

Industrial Scalability : Continuous flow reactors improve safety and yield in hydrogenation steps.

Q & A

Q. What are the recommended storage conditions to prevent degradation of the aldehyde moiety?

- Methodological Answer : Store under nitrogen at -20°C in amber vials to avoid light-induced oxidation. advises against prolonged exposure to moisture, as hydrolysis of the aldehyde group can occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.